4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid
CAS No.: 1097616-36-8
Cat. No.: VC6585835
Molecular Formula: C21H25ClN2O6
Molecular Weight: 436.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1097616-36-8 |
|---|---|
| Molecular Formula | C21H25ClN2O6 |
| Molecular Weight | 436.89 |
| IUPAC Name | 4-(5-chloro-2-methoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C21H25ClN2O6/c1-28-17-7-5-14(22)11-15(17)24-20(25)12-16(21(26)27)23-9-8-13-4-6-18(29-2)19(10-13)30-3/h4-7,10-11,16,23H,8-9,12H2,1-3H3,(H,24,25)(H,26,27) |
| Standard InChI Key | QCCBQSQHRDBZPI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central butanoic acid backbone substituted with two amine-linked aromatic systems. The 4-oxobutanoic acid core () is modified at positions 2 and 4:
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Position 4: A substituted phenyl group via an amino linkage (), specifically a 5-chloro-2-methoxyphenyl moiety.
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Position 2: A 3,4-dimethoxyphenethylamino group ().
The full IUPAC name reflects this topology:
.
Key Physicochemical Properties (Predicted)
The chloro and methoxy substituents enhance lipophilicity compared to unmodified butanoic acid derivatives, potentially influencing membrane permeability in biological systems .
Synthetic Pathways and Challenges
Retrosynthetic Considerations
The molecule can be conceptually divided into three modular components:
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4-Oxobutanoic acid backbone
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5-Chloro-2-methoxyphenylamine
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3,4-Dimethoxyphenethylamine
A plausible synthesis route involves sequential amidation and oxidation steps, though steric hindrance from the bulky aromatic groups presents challenges.
Comparative Analysis with Structural Analogs
Chlorophenyl Derivatives
The 5-chloro-2-methoxyphenyl group appears in PubChem CID 72194951 , a tricyclic compound with demonstrated kinase inhibition activity. This suggests potential bioactivity for the target molecule, though empirical validation remains necessary.
Methoxyphenethylamine Moieties
3,4-Dimethoxyphenethylamine derivatives exhibit affinity for neurotransmitter receptors, as seen in compounds like mescaline analogs. The ethylene spacer () may confer conformational flexibility important for target engagement .
| Parameter | Recommendation |
|---|---|
| Storage temperature | −20°C under nitrogen |
| Light sensitivity | Amber glass containers |
| Aqueous solutions | pH 6–8 buffer systems |
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